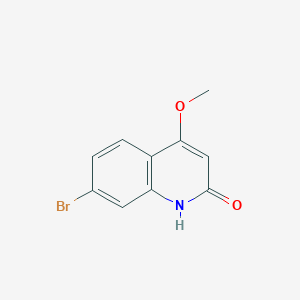

7-bromo-4-methoxyquinolin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

7-bromo-4-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-5-10(13)12-8-4-6(11)2-3-7(8)9/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMKEIZCPSXQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

7-Bromo-4-methoxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-methoxyquinolin-2(1H)-one is a halogenated derivative of the quinolinone heterocyclic scaffold. The quinolinone core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The presence of a bromine atom at the 7-position and a methoxy group at the 4-position is anticipated to modulate the biological profile of the parent quinolinone structure, making it a compound of significant interest for further investigation in drug discovery and development. This document provides a prospective technical guide to the synthesis, potential biological activities, and experimental protocols related to 7-bromo-4-methoxyquinolin-2(1H)-one, based on established methodologies for analogous compounds.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂ | Calculated |

| Molecular Weight | 254.08 g/mol | Calculated |

| IUPAC Name | 7-bromo-4-methoxyquinolin-2(1H)-one | N/A |

| CAS Number | Not available | N/A |

Proposed Synthesis

Experimental Protocol: Proposed Synthesis of 7-Bromo-4-methoxyquinolin-2(1H)-one

Step 1: Synthesis of 7-Bromo-2,4-dichloroquinoline

-

To a stirred mixture of 3-bromoaniline (1 equivalent) and malonic acid (1.2 equivalents), add phosphorus oxychloride (3 equivalents) dropwise at 0°C.

-

After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield crude 7-bromo-2,4-dichloroquinoline.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of 7-Bromo-2,4-dimethoxyquinoline

-

Prepare a solution of sodium methoxide by dissolving sodium metal (2.5 equivalents) in anhydrous methanol under an inert atmosphere.

-

To this solution, add 7-bromo-2,4-dichloroquinoline (1 equivalent) and heat the mixture to reflux for 5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and evaporate the methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 7-bromo-2,4-dimethoxyquinoline.

-

Purify the product by column chromatography on silica gel.

Step 3: Synthesis of 7-Bromo-4-methoxyquinolin-2(1H)-one

-

Dissolve 7-bromo-2,4-dimethoxyquinoline (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.[3]

-

Heat the solution to reflux for 4 hours.[3]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize with a saturated sodium carbonate solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to yield pure 7-bromo-4-methoxyquinolin-2(1H)-one.[3]

Potential Biological Activities

Direct biological data for 7-bromo-4-methoxyquinolin-2(1H)-one is not currently available. However, the biological activities of structurally related quinolinone derivatives can provide insights into its potential pharmacological profile. The quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with various biological targets.

Anticancer Activity

Numerous quinolin-2(1H)-one derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, novel quinolin-2(1H)-ones have been synthesized and identified as dual inhibitors of EGFR and HER-2, with some compounds showing greater potency than the established drug erlotinib against MCF-7 breast cancer cells.[4] The mechanism of action for some of these derivatives involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, as well as causing cell cycle arrest.[4]

Antibacterial Activity

The quinolone ring system is a well-established pharmacophore in antibacterial agents.[5] Derivatives of quinolin-2-one have shown promising activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] Some of these compounds have been found to inhibit dihydrofolate reductase (DHFR), an important enzyme in bacterial folate metabolism.[6]

Other Potential Activities

Quinolinone derivatives have also been investigated for a variety of other biological activities, including:

-

Anti-inflammatory activity through inhibition of enzymes like lipoxygenase (LOX).[9]

The bromine substituent at the 7-position may enhance the lipophilicity and potentially the biological activity of the molecule.

Quantitative Data for Structurally Related Compounds

The following table summarizes the reported biological activities of quinolinone derivatives that are structurally similar to 7-bromo-4-methoxyquinolin-2(1H)-one.

| Compound | Biological Activity | IC₅₀/MIC | Cell Line/Organism | Source |

| (E)-3-((2-(2,4-dinitrophenyl)hydrazono)methyl)-4-hydroxyquinolin-2(1H)-one (Compound 5a) | Antiproliferative (EGFR/HER-2 inhibitor) | 34 nM (MCF-7) | Human breast cancer | [4] |

| Quinolin-2-one derivative 6c | Antibacterial (DHFR inhibitor) | MIC: 0.75 µg/mL | MRSA | [6] |

| Quinolin-2-one derivative 6c | DHFR Inhibition | IC₅₀: 3.25 µM | Enzyme assay | [6] |

| Quinolone acylated arabinose hydrazone derivative 8 | Anticancer | IC₅₀: 23.5 µg/mL | HCT-116 (Human colon carcinoma) | [5] |

| Quinolinonyl-glycine derivative 10 | Antioxidant (H₂O₂ scavenging) | IC₅₀: 20.92 µg/mL | In vitro assay | [5] |

| 4-hydroxy-1-methyl-3-(4-nitrophenyl)carboxamido-quinolin-2(1H)-one (Compound 3h) | LOX Inhibition | IC₅₀: 10 µM | Enzyme assay | [9] |

Conclusion

7-Bromo-4-methoxyquinolin-2(1H)-one represents an intriguing, yet underexplored, chemical entity. Based on the extensive research into the quinolinone scaffold, this compound holds considerable promise as a candidate for biological screening, particularly in the areas of oncology and infectious diseases. The synthetic route proposed herein offers a viable starting point for its preparation, enabling further investigation into its physicochemical properties and pharmacological potential. The provided data on related compounds underscores the potential for this molecule to exhibit potent and selective biological activities. Further research is warranted to synthesize and characterize 7-bromo-4-methoxyquinolin-2(1H)-one and to evaluate its activity in a range of biological assays to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones | Semantic Scholar [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.ekb.eg [journals.ekb.eg]

- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on 7-bromo-4-methoxyquinolin-2(1H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-4-methoxyquinolin-2(1H)-one, a substituted quinolinone, and its structurally related analogs. While specific data for 7-bromo-4-methoxyquinolin-2(1H)-one is limited in publicly available literature, this document extrapolates its potential properties and biological activities based on a general synthesis protocol for 4-methoxy-1H-quinolin-2-ones and the observed bioactivities of similar quinolinone derivatives. This guide covers the chemical properties, a detailed experimental protocol for a plausible synthetic route, and a review of the potential anticancer activities of related compounds, with a focus on their mechanisms of action as potential topoisomerase inhibitors.

Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

| SMILES | COC1=CC(=O)NC2=C1C=C(Br)C=C2 |

| InChI | InChI=1S/C10H8BrNO2/c1-14-8-5-9(13)12-10-6(8)3-2-4(11)7(10)12/h2-5H,1H3,(H,12,13) |

Synthesis

A general and efficient method for the synthesis of substituted 4-methoxy-1H-quinolin-2-ones has been described, which can be adapted for the synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one starting from 3-bromoaniline.[1] The synthesis is a three-step process.

Experimental Protocol: A Plausible Route to 7-bromo-4-methoxyquinolin-2(1H)-one

Step 1: Synthesis of 7-bromo-2,4-dichloroquinoline

-

In a round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline, malonic acid, and a dehydrating agent such as phosphorous oxychloride.

-

Heat the reaction mixture at reflux for several hours.

-

After cooling, the reaction mixture is carefully poured into crushed ice and neutralized with a base (e.g., sodium carbonate solution).

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 7-bromo-2,4-dichloroquinoline.

Step 2: Synthesis of 7-bromo-2,4-dimethoxyquinoline

-

Dissolve the 7-bromo-2,4-dichloroquinoline from Step 1 in methanol.

-

Add a solution of sodium methoxide in methanol.

-

Heat the mixture at reflux for several hours.

-

After cooling, the reaction mixture is poured into ice water.

-

The precipitated product is collected by filtration, washed with water, and dried to give 7-bromo-2,4-dimethoxyquinoline.

Step 3: Synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one

-

Reflux the 7-bromo-2,4-dimethoxyquinoline from Step 2 in a mixture of glacial acetic acid and hydrochloric acid for several hours.[1]

-

Cool the reaction mixture and pour it into crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate).

-

The precipitate of 7-bromo-4-methoxyquinolin-2(1H)-one is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Caption: General synthetic workflow for 7-bromo-4-methoxyquinolin-2(1H)-one.

Biological Activity of Related Quinolinone Derivatives

While there is no specific biological data for 7-bromo-4-methoxyquinolin-2(1H)-one, the quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 4-hydroxy-2-quinolinone have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Several studies have highlighted the potential of quinolinone derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and kinases.

Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication, transcription, and repair.[2] Inhibition of these enzymes leads to DNA damage and ultimately apoptosis in cancer cells. Several quinoline and quinolinone derivatives have been identified as topoisomerase I or II inhibitors.[3] For example, certain 4-alkoxy-2-arylquinolines have been reported as potent topoisomerase I inhibitors with significant in vitro anticancer activity.[3]

The proposed mechanism involves the stabilization of the topoisomerase-DNA cleavage complex, which prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and cell death.[2]

Caption: Hypothetical signaling pathway of a quinolinone derivative as a topoisomerase inhibitor.

Quantitative Data for Structurally Related Analogs:

The following table summarizes the in vitro anticancer activity of some quinolinone derivatives against various cancer cell lines. It is important to note that these are not the exact target compound but are structurally related and provide an indication of the potential of this chemical class.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373 (Glioblastoma) | ~1.0 | [4] |

| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U87 (Glioblastoma) | ~1.0 | [4] |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Panel | Sub-nanomolar GI50 | [5] |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m) | Leukemia (SR) | 0.133 | [6] |

| 4-alkoxy-2-aryl-6,7-dimethoxyquinoline (Compound 14m) | Melanoma (LOX IMVI) | 0.116 | [6] |

Conclusion

7-bromo-4-methoxyquinolin-2(1H)-one belongs to the quinolinone class of heterocyclic compounds, a scaffold known for its diverse biological activities. While direct experimental data on this specific molecule is scarce, the available literature on its analogs suggests a promising potential for this compound as a subject of further investigation, particularly in the field of anticancer drug discovery. The synthetic route is plausible, and related compounds exhibit potent activities, potentially through mechanisms such as topoisomerase inhibition. Further research is warranted to synthesize 7-bromo-4-methoxyquinolin-2(1H)-one and evaluate its biological profile to ascertain its therapeutic potential.

References

- 1. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Potential Biological Significance of 7-bromo-4-methoxyquinolin-2(1H)-one

Introduction

Quinolin-2(1H)-one scaffolds are prevalent in a variety of biologically active compounds and natural products. Their derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including potential antitumor activities. This technical guide provides a comprehensive overview of a plausible synthetic route to 7-bromo-4-methoxyquinolin-2(1H)-one, its expected characterization data, and its potential biological relevance based on studies of similar molecules.

Synthesis and Experimental Protocol

The synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one can be approached through several established methods for quinolinone ring formation. A common and effective strategy involves the Conrad-Limpach-Knorr synthesis or variations thereof, starting from a substituted aniline and a β-ketoester.

Proposed Synthetic Pathway:

A plausible synthetic route to 7-bromo-4-methoxyquinolin-2(1H)-one is outlined below. This pathway is based on general methods for the synthesis of substituted quinolin-2(1H)-ones.

An In-depth Technical Guide to 7-bromo-4-methoxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 7-bromo-4-methoxyquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available information on its chemical properties, synthesis, and potential biological activities, drawing upon data from structurally related quinolinone derivatives to offer a thorough understanding for research and development purposes.

Important Note on CAS Number: The CAS number 100748-65-0, provided in the topic, is predominantly associated with the precursor compound, 7-bromo-4-hydroxyquinolin-2(1H)-one . This guide will focus on the target molecule, 7-bromo-4-methoxyquinolin-2(1H)-one, and will describe its synthesis from this hydroxy precursor.

Chemical Properties and Data

7-bromo-4-methoxyquinolin-2(1H)-one belongs to the quinolinone class of compounds, which are known for their diverse pharmacological activities. The presence of a bromine atom and a methoxy group at specific positions on the quinolinone scaffold suggests potential for various chemical modifications and biological interactions.

| Property | Data |

| IUPAC Name | 7-bromo-4-methoxy-1H-quinolin-2-one |

| CAS Number | 100748-65-0 (for hydroxy precursor) |

| Molecular Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one.

Experimental Protocol: O-methylation of 7-bromo-4-hydroxyquinolin-2(1H)-one

This protocol is a general procedure based on methods for the methylation of similar 4-hydroxyquinolin-2-one scaffolds.[2]

-

Preparation: To a stirred solution of 7-bromo-4-hydroxyquinolin-2(1H)-one (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K2CO3, 2-3 equivalents) or sodium hydride (NaH, 1.1 equivalents).

-

Reaction: Add a methylating agent, such as dimethyl sulfate ((CH3)2SO4, 1.1-1.5 equivalents) or methyl iodide (CH3I, 1.1-1.5 equivalents), dropwise to the suspension at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 50-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 7-bromo-4-methoxyquinolin-2(1H)-one.

Potential Biological Activities and Mechanism of Action

While specific biological data for 7-bromo-4-methoxyquinolin-2(1H)-one is not available, the quinolinone scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of many biologically active compounds.[3][4] The biological activities of bromo- and methoxy-substituted quinolinones suggest that the target compound could exhibit a range of pharmacological effects.

Anticancer Activity

Many quinolinone derivatives have demonstrated potent anticancer activity.[3][5] For instance, brominated 8-hydroxyquinolines have shown strong antiproliferative effects against various tumor cell lines, including glioblastoma, cervical carcinoma, and colon carcinoma.[6]

Potential Mechanism of Action: A common mechanism of action for anticancer quinolinones is the inhibition of topoisomerase enzymes.[6] These enzymes are crucial for DNA replication and repair, and their inhibition leads to apoptosis in cancer cells. It is plausible that 7-bromo-4-methoxyquinolin-2(1H)-one could act as a topoisomerase inhibitor.

Caption: Potential mechanism via Topoisomerase inhibition.

Antibacterial and Other Activities

The quinolone ring is the core structure of quinolone antibiotics.[7] Various derivatives have been synthesized and tested for their antibacterial, anti-inflammatory, and analgesic properties.[4][8] Therefore, 7-bromo-4-methoxyquinolin-2(1H)-one could be a candidate for screening against various bacterial strains and for other pharmacological activities.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential biological activities of 7-bromo-4-methoxyquinolin-2(1H)-one.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3]

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 7-bromo-4-methoxyquinolin-2(1H)-one (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and the IC50 (half-maximal inhibitory concentration) value.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[6]

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound at various concentrations in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a loading dye containing a DNA intercalating agent (e.g., ethidium bromide).

-

Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization: Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for 7-bromo-4-methoxyquinolin-2(1H)-one exists in the public domain, the following table is a representative example of how such data would be presented, based on findings for structurally similar compounds.[6]

| Assay Type | Cell Line / Target | Result (e.g., IC50 in µM) |

| Antiproliferative (MTT) | HCT-116 (Colon) | [Data to be determined] |

| Antiproliferative (MTT) | HeLa (Cervical) | [Data to be determined] |

| Topoisomerase I Inhibition | Purified Enzyme | [Data to be determined] |

Conclusion

7-bromo-4-methoxyquinolin-2(1H)-one is a promising, yet underexplored, derivative of the pharmacologically significant quinolinone family. Based on the activities of its structural analogs, it holds potential for development as an anticancer, antibacterial, or anti-inflammatory agent. This technical guide provides a foundational understanding of its chemistry and a roadmap for its synthesis and biological evaluation. Further research is warranted to elucidate its specific biological activities and mechanism of action, which could lead to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 8. staff.najah.edu [staff.najah.edu]

The Diverse Biological Activities of Quinolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the multifaceted biological effects of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Quinolinone derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and death.

Quantitative Anticancer Data

The anticancer efficacy of various quinolinone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the IC50 values for representative quinolinone derivatives against different cancer cell lines is presented in Table 1.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | |

| MCF-7 (Breast) | 5.21 | [1] | |

| Quinoline-chalcone derivative 6 | HL60 (Leukemia) | 0.59 | |

| Phenylsulfonylurea derivative 7 | HepG-2 (Liver) | 2.71 | |

| A549 (Lung) | 7.47 | ||

| MCF-7 (Breast) | 6.55 | ||

| 1H-pyrazolo[3,4-b]quinolin-3-amine derivative QTZ05 | Colon Cancer Cell Lines | 2.3 - 10.2 | [2] |

| Quinoline derivative 13e | PC-3 (Prostate) | 2.61 | [3] |

| KG-1 (Leukemia) | 3.56 | [3] | |

| Quinoline derivative 13h | PC-3 (Prostate) | 4.68 | [3] |

| KG-1 (Leukemia) | 2.98 | [3] |

Mechanisms of Anticancer Action

The anticancer effects of quinolinone derivatives are attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization.[4][5]

1.2.1. Induction of Apoptosis: Many quinolinone derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-9 and caspase-3) that execute the apoptotic process.

1.2.2. Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Cell cycle arrest is often observed at the G2/M phase, which is consistent with the disruption of microtubule dynamics.

1.2.3. Inhibition of Tubulin Polymerization: A key mechanism for several potent quinolinone derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, a crucial structure for cell division, leading to mitotic arrest and subsequent apoptosis.

Signaling Pathways in Anticancer Activity

The following diagram illustrates a simplified signaling pathway for the induction of apoptosis by certain quinolinone derivatives.

Caption: Apoptosis induction pathway initiated by quinolinone derivatives.

Antimicrobial Activity

Quinolinone derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their efficacy is often attributed to their ability to interfere with essential microbial processes.

Quantitative Antimicrobial Data

The antimicrobial potency of quinolinone derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. Table 2 provides a summary of the MIC values for selected derivatives.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline derivative 3c | S. aureus | 2.67 | [6] |

| Quinoline derivative 93a-c | S. aureus, E. coli | 2 | [7] |

| Quinoline derivative 63b, f, h, i, l | E. coli | 100 | [7] |

| Quinoline derivative 43a | Various bacterial strains | 0.62 | [7] |

| Quinoline-based hybrid 7b | S. aureus | 2 | [8] |

| M. tuberculosis H37Rv | 10 | [8] | |

| Quinoline-based hybrid 7h | S. aureus | 20 | [8] |

| Quinoline-based hybrid 7c, 7d | C. neoformans | 15.6 | [8] |

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the typical workflow for determining the antimicrobial activity of quinolinone derivatives using the agar well diffusion method.

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Certain quinolinone derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of quinolinone derivatives has been assessed by measuring their ability to inhibit COX enzymes. Table 3 presents the IC50 values for selected compounds.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Quinoline derivative 12c | COX-2 | 0.1 | [9] |

| Quinoline derivative 14a | COX-2 | 0.11 | [9] |

| Quinoline derivative 14b | COX-2 | 0.11 | [9] |

| Phenyl quinoline phenol derivative 4h | COX-2 | 0.026 | [10] |

| Phenyl quinoline phenol derivative 4j | COX-2 | 0.102 | [10] |

Signaling Pathways in Inflammation

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs), including some quinolinone derivatives, involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

Caption: Inhibition of the COX pathway by quinolinone derivatives.

Cardiovascular Effects

Some quinolinone derivatives have been investigated for their effects on the cardiovascular system. For instance, Flosequinan is a quinolone derivative that has been studied for its vasodilator properties.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the quinolinone derivative and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance.

Procedure:

-

Media Preparation: Prepare and sterilize Muller-Hinton agar and pour it into sterile Petri dishes.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a known concentration of the quinolinone derivative solution into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.

-

Incubation: Incubate the plates under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is used to screen for acute anti-inflammatory activity.

Procedure:

-

Animal Acclimatization: Acclimatize the animals (typically rats or mice) to the laboratory conditions for a week.

-

Compound Administration: Administer the quinolinone derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals, usually via oral gavage or intraperitoneal injection.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Western Blot for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample.

Procedure:

-

Protein Extraction: Lyse the treated and control cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

Quinolinone derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with their diverse mechanisms of action, make them attractive candidates for further drug discovery and development. The data, protocols, and pathway visualizations presented in this technical guide are intended to provide a solid foundation for researchers in the field and to stimulate further investigation into the therapeutic potential of this important chemical scaffold. Continued research into the structure-activity relationships and optimization of the pharmacokinetic properties of quinolinone derivatives will be crucial in translating their biological potential into clinically effective therapies.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of flosequinan - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-bromo-4-methoxyquinolin-2(1H)-one

Introduction

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The introduction of various substituents onto the quinolinone ring allows for the fine-tuning of these biological effects. Specifically, halogenation at the C7 position and methoxylation at the C4 position are common strategies to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide focuses on the proposed synthesis, potential biological activities, and relevant experimental protocols for the novel compound 7-bromo-4-methoxyquinolin-2(1H)-one.

Proposed Synthesis

Based on the well-established synthesis of substituted 4-methoxy-1H-quinolin-2-ones, a three-step synthetic route starting from 3-bromoaniline is proposed.[3][4][5] This approach involves the initial formation of a 2,4-dichloroquinoline intermediate, followed by methoxylation and subsequent selective hydrolysis to yield the target compound.

A schematic of the proposed synthetic pathway is illustrated below:

Caption: Proposed synthetic pathway for 7-bromo-4-methoxyquinolin-2(1H)-one.

Quantitative Data from Related Syntheses

The following table summarizes the reported yields for each step in the synthesis of analogous substituted 4-methoxy-1H-quinolin-2-ones.[4][5] These values can serve as a benchmark for the proposed synthesis of the title compound.

| Step | Reaction | Starting Material | Product | Reported Yield (%) |

| 1 | Cyclization and Chlorination | Aniline | 2,4-dichloroquinoline | 62 |

| 2 | Dimethoxylation | 2,4-dichloroquinoline | 2,4-dimethoxyquinoline | 72 |

| 3 | Selective Hydrolysis | 2,4-dimethoxyquinoline | 4-methoxy-1H-quinolin-2-one | 60 |

Experimental Protocols for Key Experiments

The following are detailed experimental protocols adapted from the synthesis of structurally similar compounds.[4][5]

Step 1: Synthesis of 7-bromo-2,4-dichloroquinoline

-

To a round-bottom flask fitted with a reflux condenser, add 3-bromoaniline and malonic acid in a 1:1.2 molar ratio.

-

Slowly add phosphorus oxychloride (POCl3) in excess (approximately 10-fold molar excess relative to the aniline).

-

Heat the reaction mixture to reflux for 6 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the solution with sodium carbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

Purify the crude product by recrystallization from ethanol to afford 7-bromo-2,4-dichloroquinoline.

Step 2: Synthesis of 7-bromo-2,4-dimethoxyquinoline

-

Dissolve the 7-bromo-2,4-dichloroquinoline from Step 1 in methanol.

-

Add a freshly prepared solution of sodium methoxide in methanol (approximately 2.2 equivalents).

-

Heat the mixture to reflux for 5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water.

-

The precipitate is filtered, washed with water, and dried to yield 7-bromo-2,4-dimethoxyquinoline.

Step 3: Synthesis of 7-bromo-4-methoxyquinolin-2(1H)-one

-

Suspend the 7-bromo-2,4-dimethoxyquinoline from Step 2 in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize with a saturated solution of sodium carbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

Purify the crude product by recrystallization from a hot ethanol-water mixture to obtain 7-bromo-4-methoxyquinolin-2(1H)-one.

Potential Biological Activities

The quinolin-2(1H)-one scaffold is associated with a diverse range of biological activities. The introduction of a bromine atom at the 7-position and a methoxy group at the 4-position is anticipated to modulate these activities.

-

Antimicrobial Activity: Many quinolinone derivatives exhibit potent antibacterial and antifungal properties.[2] The presence of a halogen, such as bromine, can enhance antimicrobial efficacy.[6]

-

Anticancer Activity: The quinoline ring is a key component of several anticancer drugs.[7][8] Substituted quinolinones have been shown to inhibit various cancer cell lines, and the title compound could be investigated for similar properties.

-

Anti-inflammatory Activity: Certain quinolinone derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like lipoxygenase.[1]

The logical workflow for the discovery and development of a novel quinolinone-based therapeutic is depicted below.

Caption: A typical drug discovery workflow for novel quinolinone derivatives.

Conclusion

While direct experimental data for 7-bromo-4-methoxyquinolin-2(1H)-one is currently unavailable, this guide provides a robust framework for its synthesis and potential biological evaluation based on established literature for analogous compounds. The proposed synthetic route is efficient and utilizes readily available starting materials. The diverse biological activities associated with the quinolin-2(1H)-one scaffold suggest that the title compound is a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to use the provided protocols as a starting point for the synthesis and subsequent biological screening of this novel molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 7-bromo-4-methoxyquinolin-2(1H)-one: A Technical Whitepaper

Disclaimer: This document provides a comprehensive overview of potential therapeutic targets for 7-bromo-4-methoxyquinolin-2(1H)-one. As of the latest literature review, no direct biological studies have been published on this specific compound. The information presented herein is extrapolated from studies on structurally related quinolin-2(1H)-one derivatives. The potential for 7-bromo-4-methoxyquinolin-2(1H)-one to modulate these targets is inferred from structure-activity relationships within the broader class of quinolinone compounds and requires experimental validation.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated for their therapeutic potential in various disease areas, including oncology, inflammation, and neurodegenerative disorders.[2][3][4] The specific substitutions on the quinoline ring play a crucial role in determining the pharmacological activity and target specificity. This whitepaper explores the potential therapeutic targets of 7-bromo-4-methoxyquinolin-2(1H)-one by examining the established biological activities and mechanisms of action of its structural analogs. The presence of a bromine atom at the C7 position and a methoxy group at the C4 position suggests that this compound may exhibit unique pharmacological properties worthy of investigation.

Potential in Oncology

The quinolin-2(1H)-one core is a common feature in many anticancer agents.[2][5][6] Various derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through the modulation of key signaling pathways.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. Several quinolin-2(1H)-one derivatives have been identified as potent kinase inhibitors.

-

Cyclin-Dependent Kinase 5 (CDK5): Deregulation of CDK5 is implicated in oncogenesis and neurodegenerative diseases. Quinolin-2(1H)-one derivatives have been designed as potent inhibitors of CDK5.[7]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): EGFR and HER-2 are key drivers in many cancers. Certain quinolin-2(1H)-one analogs have demonstrated dual inhibitory activity against both EGFR and HER-2.

-

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Quinolin-4(1H)-one derivatives, structurally related to the 2-oxo scaffold, have been investigated as VEGFR-2 inhibitors.[8]

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below illustrates the general mechanism of action for quinolinone-based RTK inhibitors.

Caption: Potential inhibition of receptor tyrosine kinase signaling by 7-bromo-4-methoxyquinolin-2(1H)-one.

Targeting Heat Shock Proteins

-

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. A series of 3-(heteroaryl)quinolin-2(1H)-ones have been developed as C-terminal Hsp90 inhibitors, demonstrating antiproliferative activity in cancer cell lines.[9]

Inhibition of Topoisomerases

-

Topoisomerase II: Certain furo[2,3-h]quinolin-2(1H)-one derivatives have been shown to inhibit topoisomerase II, leading to antiproliferative effects.[10]

Quantitative Data on Anticancer Activity of Quinolin-2(1H)-one Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 3-(Heteroaryl)quinolin-2(1H)-ones | PC-3 (Prostate) | GI₅₀ | 28 - 48 µM | [9] |

| Quinoline-based chalcones | SKOV3 (Ovarian) | IC₅₀ | Sub-micromolar | [11] |

| N-alkylated, 2-oxoquinolines | HEp-2 (Larynx) | IC₅₀ (%) | 49.01 - 77.67% | [2] |

Experimental Protocols

MTT Assay for Cytotoxicity

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 7-bromo-4-methoxyquinolin-2(1H)-one) and a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Potential in Inflammatory Diseases

Quinoline and quinolinone derivatives have been investigated for their anti-inflammatory properties, targeting key enzymes and receptors in inflammatory pathways.[12]

Inhibition of Phosphodiesterases (PDEs)

-

Phosphodiesterase 1 (PDE1): PDE1 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. A novel series of quinolin-2(1H)-ones were identified as potent PDE1 inhibitors, with one lead compound showing an IC₅₀ of 15 nM against PDE1C and demonstrating significant anti-inflammatory effects in a mouse model of inflammatory bowel disease (IBD).[13]

Signaling Pathway: PDE1 Inhibition in Inflammation

Caption: Potential mechanism of anti-inflammatory action via PDE1 inhibition.

Modulation of Other Inflammatory Targets

The broader quinoline class has been associated with the inhibition of other key inflammatory mediators, suggesting potential avenues of investigation for 7-bromo-4-methoxyquinolin-2(1H)-one. These include:

Experimental Protocols

In Vitro PDE1 Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human PDE1 enzyme and the fluorescently labeled substrate (e.g., cAMP or cGMP) are prepared in an assay buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a known inhibitor (positive control).

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.

-

IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Potential in Neurodegenerative Disorders

Quinoline and its derivatives have shown promise as neuroprotective agents, with activities relevant to diseases such as Alzheimer's and Parkinson's.[14]

Inhibition of Cholinesterases

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for Alzheimer's disease. While some quinoline derivatives are known cholinesterase inhibitors, their efficacy can vary significantly based on their substitution patterns.[14]

Inhibition of Monoamine Oxidase B (MAO-B)

-

MAO-B: This enzyme is involved in the degradation of dopamine. Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. Molecular docking studies have suggested that certain quinoline derivatives may act as MAO-B inhibitors.[14]

Antioxidant and Neuroprotective Effects

Quinoline derivatives have been noted for their antioxidant properties, which can protect neurons from oxidative stress-induced damage, a common factor in neurodegenerative diseases.[14][15][16]

Experimental Workflow for Neuroprotective Agent Screening

Caption: A typical workflow for the evaluation of potential neuroprotective agents.

Experimental Protocols

Ellman's Method for Acetylcholinesterase (AChE) Inhibition

-

Reagent Preparation: Prepare solutions of AChE, the test compound, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer).

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: ATCI is added to start the enzymatic reaction, which produces thiocholine.

-

Colorimetric Reaction: Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Absorbance Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.

Conclusion

While direct experimental data for 7-bromo-4-methoxyquinolin-2(1H)-one is currently unavailable, the extensive research on the quinolin-2(1H)-one scaffold provides a strong foundation for predicting its potential therapeutic applications. Based on the activities of structurally related compounds, 7-bromo-4-methoxyquinolin-2(1H)-one is a promising candidate for investigation as an anticancer, anti-inflammatory, and neuroprotective agent. The primary potential molecular targets for this compound include protein kinases (CDKs, EGFR, VEGFR), Hsp90, phosphodiesterases (specifically PDE1), and cholinesterases. Future experimental studies, including in vitro enzyme and cell-based assays followed by in vivo models, are essential to validate these hypotheses and to fully elucidate the therapeutic potential of 7-bromo-4-methoxyquinolin-2(1H)-one.

References

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Potental of Quinolin-2 H-one Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 12. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Novel Quinolin-2(1 H)-ones as Phosphodiesterase 1 Inhibitors for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quinones as Neuroprotective Agents [mdpi.com]

- 16. Quinones as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

7-bromo-4-methoxyquinolin-2(1H)-one: A Hypothetical Mechanism of Action as a Novel Anticancer Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-4-methoxyquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class. While direct experimental evidence for its specific mechanism of action is not yet available in published literature, the extensive bioactivity of structurally related quinolinone derivatives allows for the formulation of a compelling hypothesis. This document posits that 7-bromo-4-methoxyquinolin-2(1H)-one acts as a topoisomerase II inhibitor and inducer of apoptosis, leading to its potential anticancer effects. This hypothesis is built upon the known pharmacological profiles of bromo- and methoxy-substituted quinolinones, which have demonstrated significant antiproliferative and pro-apoptotic activities. This guide will delineate the proposed mechanism, supported by data from analogous compounds, and provide hypothetical experimental frameworks to validate this hypothesis.

Introduction

The quinolin-2(1H)-one scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The functionalization of this core with various substituents can significantly modulate its biological effects. Notably, the introduction of a bromine atom and a methoxy group has been shown in related heterocyclic systems to enhance anticancer potency. Several studies have highlighted that bromo-substituted quinolines can exhibit strong antiproliferative activity and induce apoptosis, with some acting as topoisomerase inhibitors.[3][4][5][6] Similarly, methoxy-substituted quinolines have also been explored for their anticancer properties.[7]

This whitepaper presents a scientifically grounded hypothesis on the mechanism of action of 7-bromo-4-methoxyquinolin-2(1H)-one, a molecule that combines these key pharmacophoric features. We hypothesize that this compound exerts its primary anticancer effect through the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and subsequent induction of the intrinsic apoptotic pathway.

Hypothesized Mechanism of Action

We propose that 7-bromo-4-methoxyquinolin-2(1H)-one functions as a dual-action anticancer agent by:

-

Inhibiting Topoisomerase II: The planar quinolinone ring system is hypothesized to intercalate into the DNA double helix. The electronegative bromine and methoxy substituents may then interact with the topoisomerase II enzyme, stabilizing the DNA-enzyme complex and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks.

-

Inducing Apoptosis: The resulting DNA damage is expected to activate the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways, leading to the phosphorylation of p53. Activated p53 would then upregulate the expression of pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Visualizing the Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathway of 7-bromo-4-methoxyquinolin-2(1H)-one.

Supporting Data from Analogous Compounds (Hypothetical)

To provide a framework for understanding the potential efficacy of 7-bromo-4-methoxyquinolin-2(1H)-one, the following tables summarize hypothetical quantitative data based on the activities of structurally related bromo- and methoxy-substituted quinolinones reported in the literature.

Table 1: Hypothetical In Vitro Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) |

| 7-bromo-4-methoxyquinolin-2(1H)-one | MCF-7 (Breast Cancer) | 5.2 |

| HCT116 (Colon Cancer) | 8.7 | |

| A549 (Lung Cancer) | 12.1 | |

| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 0.8 |

| HCT116 (Colon Cancer) | 1.2 | |

| A549 (Lung Cancer) | 1.5 |

Table 2: Hypothetical Topoisomerase II Inhibition Assay Data

| Compound | Concentration (µM) | % Inhibition of Topo II |

| 7-bromo-4-methoxyquinolin-2(1H)-one | 10 | 65% |

| 50 | 85% | |

| Etoposide (Positive Control) | 10 | 75% |

| 50 | 95% |

Table 3: Hypothetical Apoptosis Induction Data (Annexin V/PI Staining)

| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells |

| Control | 2.1% | 1.5% |

| 7-bromo-4-methoxyquinolin-2(1H)-one (10 µM) | 25.4% | 15.2% |

| Doxorubicin (1 µM) | 30.8% | 18.9% |

Proposed Experimental Protocols for Hypothesis Validation

To experimentally validate the hypothesized mechanism of action of 7-bromo-4-methoxyquinolin-2(1H)-one, the following key experiments are proposed:

In Vitro Cytotoxicity Assays

-

Objective: To determine the antiproliferative activity of the compound against a panel of cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 7-bromo-4-methoxyquinolin-2(1H)-one for 48-72 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Calculate the IC₅₀ values from the dose-response curves.

-

Topoisomerase II Inhibition Assay

-

Objective: To determine if the compound directly inhibits the activity of topoisomerase II.

-

Methodology:

-

Use a commercially available topoisomerase II drug screening kit.

-

Incubate purified human topoisomerase II with supercoiled plasmid DNA in the presence of varying concentrations of 7-bromo-4-methoxyquinolin-2(1H)-one.

-

Analyze the DNA relaxation products by agarose gel electrophoresis.

-

Quantify the percentage of supercoiled DNA to determine the extent of inhibition.

-

Apoptosis and Cell Cycle Analysis

-

Objective: To investigate the induction of apoptosis and cell cycle arrest by the compound.

-

Methodology:

-

Treat cancer cells with the compound at its IC₅₀ concentration for 24, 48, and 72 hours.

-

For apoptosis analysis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

-

For cell cycle analysis, fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis of Signaling Proteins

-

Objective: To examine the effect of the compound on the key proteins in the hypothesized signaling pathway.

-

Methodology:

-

Treat cancer cells with the compound and prepare whole-cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key proteins such as phospho-ATM, phospho-p53, Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Visualizing the Experimental Workflow

Caption: Proposed experimental workflow for validating the mechanism of action.

Conclusion

The quinolinone scaffold represents a promising starting point for the development of novel anticancer therapeutics. Based on the established activities of related bromo- and methoxy-substituted analogs, we have put forth a plausible mechanism of action for 7-bromo-4-methoxyquinolin-2(1H)-one as a topoisomerase II inhibitor that triggers the intrinsic apoptotic pathway. The proposed experimental framework provides a clear path for the validation of this hypothesis. Further investigation into this and similar compounds is warranted to explore their full therapeutic potential in oncology.

References

- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 2. journals.ekb.eg [journals.ekb.eg]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Influence of Bromine Substitution on the Pharmacokinetic Profile of Quinolone Antibacterials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a bromine atom into the quinolinone scaffold is a strategic modification in medicinal chemistry aimed at modulating the pharmacokinetic properties of this important class of antibacterial agents. This technical guide provides an in-depth analysis of the role of bromine in the absorption, distribution, metabolism, and excretion (ADME) of quinolinones. By leveraging available data on halogenated quinolones and established principles of drug metabolism, this document offers a comprehensive overview for researchers and drug development professionals. While direct comparative studies on brominated versus non-brominated quinolinones are limited, this guide synthesizes existing knowledge to provide insights into the anticipated effects of bromination.

Introduction: The Strategic Role of Halogenation in Drug Design

Halogenation is a widely employed strategy in drug design to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms, such as fluorine, chlorine, and bromine, can significantly alter the physicochemical properties of a molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Bromine, with its unique size, electronegativity, and lipophilicity, can impact drug-target interactions, metabolic stability, and duration of action. This guide focuses specifically on the implications of bromine substitution on the pharmacokinetics of quinolinone antibiotics.

Physicochemical Impact of Bromine Substitution

The substitution of a hydrogen atom with a bromine atom on the quinolinone core structure induces several key changes in its physicochemical properties:

-

Increased Lipophilicity: Bromine is more lipophilic than hydrogen, and its introduction generally increases the overall lipophilicity of the molecule. This can enhance membrane permeability, potentially leading to improved absorption and tissue penetration.

-

Size and Steric Hindrance: Bromine is larger than hydrogen and fluorine, but similar in size to a methyl group. This increased steric bulk can influence how the molecule interacts with metabolic enzymes and transporters.

-

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron distribution within the quinolinone ring system. This can affect the molecule's pKa and its binding affinity to plasma proteins and drug targets.

Pharmacokinetic Profile of Brominated Quinolonones: An Overview

The following sections detail the anticipated effects of bromine substitution on the key pharmacokinetic parameters of quinolinones. It is important to note that the precise impact will depend on the position of the bromine atom on the quinolinone scaffold.

Absorption

The oral bioavailability of quinolones can be influenced by their solubility and permeability. The increased lipophilicity conferred by bromine may enhance passive diffusion across the gastrointestinal tract, potentially leading to improved oral absorption. However, a significant increase in lipophilicity could also lead to decreased aqueous solubility, which might negatively impact dissolution and overall absorption.

Distribution

The volume of distribution (Vd) of a drug reflects the extent to which it distributes into tissues. The increased lipophilicity of brominated quinolinones is expected to lead to a larger Vd, indicating greater penetration into tissues. This can be advantageous for treating infections in deep-seated tissues but may also lead to higher tissue accumulation and potential for toxicity.

Metabolism

The metabolic fate of quinolones is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The introduction of bromine can influence metabolism in several ways:

-

Metabolic Stability: The carbon-bromine bond is generally more stable than a carbon-hydrogen bond, potentially blocking sites of metabolism and increasing the metabolic stability of the compound. This can lead to a longer half-life and prolonged duration of action.

-

CYP450 Inhibition/Induction: Halogenated compounds have the potential to inhibit or induce CYP enzymes. The specific effect of a brominated quinolinone on CYP isoforms (e.g., CYP3A4, CYP1A2) would need to be determined experimentally. Inhibition of CYP enzymes can lead to drug-drug interactions.

-

Metabolic Profile: The presence of bromine can alter the metabolic pathway, potentially leading to the formation of different metabolites compared to the non-brominated analog.

Excretion

Quinolones are typically eliminated from the body through a combination of renal and hepatic clearance. An increase in metabolic stability due to bromination may lead to a greater proportion of the drug being excreted unchanged in the urine. Changes in protein binding and tissue distribution can also influence the rate of renal and hepatic clearance.

Quantitative Data on Halogenated Quinolones

While specific comparative data for brominated quinolinones is sparse, the following table summarizes representative pharmacokinetic parameters for various fluoroquinolones, which are the most extensively studied halogenated quinolones. This data can serve as a benchmark for anticipating the potential pharmacokinetic profile of brominated analogs.

| Quinolone | Halogen Substitution | Cmax (µg/mL) | t1/2 (h) | AUC (µg·h/mL) | Oral Bioavailability (%) |

| Ciprofloxacin | Fluoro | 1.5 - 2.9 | 3 - 5 | 12.7 | 70 |

| Levofloxacin | Fluoro | 5.2 - 6.2 | 6 - 8 | 48 | ~99 |

| Moxifloxacin | Fluoro | 3.1 | 12 | 36 | ~90 |

| Gatifloxacin | Fluoro | 3.5 | 7 - 14 | 32 - 40 | ~96 |

Data presented are approximate values and can vary based on the study population and dosing regimen.

Experimental Protocols for Pharmacokinetic Evaluation

The following sections outline detailed methodologies for key experiments to evaluate the pharmacokinetic profile of brominated quinolinones.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic parameters (Cmax, tmax, AUC, t1/2, Cl, Vd) of a brominated quinolinone after intravenous and oral administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300 g).

-

Drug Formulation: The brominated quinolinone is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water for oral administration; saline with a co-solvent for intravenous administration).

-

Dosing:

-

Intravenous (IV): A single dose (e.g., 5 mg/kg) is administered via the tail vein.

-

Oral (PO): A single dose (e.g., 10 mg/kg) is administered by oral gavage.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-determined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma.

-

Sample Analysis: Plasma concentrations of the brominated quinolinone are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of a brominated quinolinone in liver microsomes.

Methodology:

-

Test System: Pooled human or rat liver microsomes.

-

Incubation: The brominated quinolinone (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes in the presence of an NADPH-regenerating system at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Cytochrome P450 Inhibition Assay

Objective: To evaluate the potential of a brominated quinolinone to inhibit major CYP450 isoforms.

Methodology:

-

Test System: Human liver microsomes or recombinant human CYP enzymes.

-

Probe Substrates: Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, phenacetin for CYP1A2) are used.

-

Incubation: The brominated quinolinone (at various concentrations) is co-incubated with the probe substrate and the enzyme source in the presence of NADPH.

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

-

Data Analysis: The IC50 value (the concentration of the brominated quinolinone that causes 50% inhibition of the probe substrate metabolism) is determined.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo rodent pharmacokinetic study.

Cytochrome P450-Mediated Metabolism of a Brominated Quinolonone

Caption: General signaling pathway for CYP450-mediated metabolism.

Conclusion